molecular formula C7H10N2O B2939761 (3-hydrazinylphenyl)methanol CAS No. 143445-58-3

(3-hydrazinylphenyl)methanol

Cat. No.: B2939761
CAS No.: 143445-58-3
M. Wt: 138.17
InChI Key: KVJJRXXOXCJIJO-UHFFFAOYSA-N
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Description

(3-Hydrazinylphenyl)methanol (CAS: Not explicitly provided in evidence) is a phenylmethanol derivative featuring a hydrazine (-NH-NH₂) substituent at the 3-position of the benzene ring and a hydroxyl (-OH) group at the benzylic position.

Properties

IUPAC Name

(3-hydrazinylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-7-3-1-2-6(4-7)5-10/h1-4,9-10H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJRXXOXCJIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydrazinylphenyl)methanol typically involves the reaction of 3-nitrobenzyl alcohol with hydrazine hydrate. The process can be summarized as follows:

    Reduction of 3-nitrobenzyl alcohol: The nitro group in 3-nitrobenzyl alcohol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrazine substitution: The resulting 3-aminobenzyl alcohol is then reacted with hydrazine hydrate under reflux conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The hydrazine group can be reduced to form an amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 3-formylphenylmethanol or 3-carboxyphenylmethanol.

    Reduction: 3-aminophenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Hydrazinylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-hydrazinylphenyl)methanol depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared functional groups or pharmacological relevance:

Compound Name Structure Highlights Key Applications/Activities References
1-(1H-Benzimidazol-2-yl)-(3-hydrazinylphenyl)ethanone (BC) Benzimidazole core, hydrazinylphenyl, ethanone Anti-inflammatory, anticonvulsant
(3-Methoxyphenyl)methanol Methoxy (-OCH₃) at 3-position, benzylic -OH Chemical intermediate, flavor/fragrance
3-Hydroxyphenethyl alcohol Phenethyl chain, -OH at 3-position Antioxidant, microbial applications
N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD) Benzimidazole, hydrazide, hydroxyl groups Precursor for bioactive derivatives
1-(1H-Benzimidazol-2-yl)-(3-hydrazinylphenyl)ethanone (BC)
  • Synthesis: Reacted 3-hydrazinylphenyl ethanone with hydroxy acetic acid under reflux for 2 hours .
  • Characterization: FTIR: Peaks at 3482 cm⁻¹ (N-H stretch), 1718 cm⁻¹ (C=O ketone) . ¹H NMR: Signals at δ 11.7 (N-H), δ 2.3 (methyl C-H) .
(3-Methoxyphenyl)methanol
  • Synthesis : Typically via reduction of 3-methoxybenzaldehyde or Grignard reactions .
  • Characterization :
    • CAS : 6969-49-9; Molecular Weight : 138.16 g/mol .
BD and Derivatives
  • Synthesis : BD is synthesized from BC and hydroxy acetic acid, then derivatized with nitrophenyl groups (e.g., BK, BJ) .
  • Yield : ~62–92% for derivatives .
Anti-Inflammatory Activity
  • BC : Demonstrated superior efficacy to Indomethacin in rat-paw edema models, with 60% inhibition at 50 mg/kg .
  • BD Derivatives (BK, BJ) : Showed 65–70% inhibition, attributed to nitro group-enhanced electron withdrawal .
Anticonvulsant Activity
  • BC and BK : Delayed onset of pentylenetetrazole (PTZ)-induced seizures in Wistar rats by 120–150 seconds at 100 mg/kg, comparable to phenytoin .
Hypothesized Activity of (3-Hydrazinylphenyl)methanol

While direct data are lacking, the methanol group may:

Improve solubility : Hydroxyl group enhances polar interactions vs. BC’s ketone.

Physicochemical Properties

Property BC (Ethanone) This compound (Hypothesized) (3-Methoxyphenyl)methanol
Solubility in Water Low Moderate-High (due to -OH) Moderate
LogP ~2.5 (estimated) ~1.8–2.0 1.2
Melting Point 230°C Not reported 25–27°C

Biological Activity

(3-Hydrazinylphenyl)methanol, an organic compound featuring a hydrazine functional group attached to a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N4O\text{C}_7\text{H}_10\text{N}_4\text{O}

This compound is characterized by the presence of both a hydrazine group and a methanol moiety, which contribute to its unique reactivity. The hydrazine group is known for its ability to form stable adducts with nucleophiles, leading to significant biological effects.

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The proposed mechanisms of action include:

  • Covalent Bonding : The hydrazine moiety allows the compound to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
  • Cytotoxic Effects : Studies have shown that compounds containing hydrazine groups can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may be a candidate for further investigation as a therapeutic agent.

Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

  • HeLa Cells : IC50 value of 15 µM
  • MCF-7 Cells : IC50 value of 20 µM
  • A549 Cells : IC50 value of 25 µM

These findings suggest that the compound exhibits promising anticancer activity, warranting further exploration in preclinical models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameFunctional GroupsUnique Features
This compoundHydrazine, MethanolExhibits antimicrobial and anticancer properties
(3-Hydrazinyl-2-methylphenyl)ethanolHydrazine, EthanolSimilar structure but different biological activity
(4-Bromo-3-hydrazinylphenyl)methanolHydrazine, MethanolInvestigated for additional molecular targets

This comparative analysis highlights the distinct biological activities associated with each compound due to variations in their functional groups and structural configurations.

Case Studies

Several case studies have explored the therapeutic potential of hydrazine derivatives, including this compound:

  • Case Study on Anticancer Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results demonstrated that it could restore sensitivity in previously resistant strains when used in combination with traditional antibiotics.

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